molecular formula C7H9NO3S B1647890 3-Amino-2-methylbenzenesulfonic acid

3-Amino-2-methylbenzenesulfonic acid

Cat. No.: B1647890
M. Wt: 187.22 g/mol
InChI Key: KEISVHMIDOVJRP-UHFFFAOYSA-N
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Description

3-Amino-2-methylbenzenesulfonic acid is a substituted benzenesulfonic acid derivative featuring an amino group at the 3-position and a methyl group at the 2-position of the aromatic ring. Based on comparable compounds, the molecular formula is inferred as C₇H₉NO₃S (molecular weight ≈ 187–189 g/mol) . Sulfonic acids of this type typically exhibit high thermal stability, water solubility due to the polar sulfonic acid group, and applications in dyes, pharmaceuticals, and agrochemical synthesis.

Properties

IUPAC Name

3-amino-2-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEISVHMIDOVJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901031631
Record name 3-Amino-2-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6387-19-5
Record name 3-Amino-2-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901031631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Key differences arise from substituent positions and functional group variations:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties References
3-Amino-2-methylbenzenesulfonic acid C₇H₉NO₃S -NH₂ (3), -CH₃ (2), -SO₃H (1) ~187–189 Not reported Likely intermediate for dyes/drugs
2-Amino-5-methylbenzenesulfonic acid C₇H₉NO₃S -NH₂ (2), -CH₃ (5), -SO₃H (1) 187.19 >250 Azo dye synthesis
3-Amino-4-hydroxybenzenesulfonic acid C₆H₇NO₄S -NH₂ (3), -OH (4), -SO₃H (1) 189.19 300 Chelating agent; metal ion binding
Orthanilic acid (o-Aminobenzenesulfonic acid) C₆H₇NO₃S -NH₂ (2), -SO₃H (1) 173.19 280–300 Pharmaceuticals, azo dyes
3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid C₆H₆N₂O₆S -NH₂ (3), -OH (2), -NO₂ (5) 262.19 Not reported Explosives/oxidizer intermediates

Key Observations :

  • Substituent Position: The amino group at position 3 (vs. Methyl substitution at position 2 may hinder electrophilic substitution reactions compared to hydroxyl or nitro groups .
  • Acidity: Electron-withdrawing groups (e.g., -NO₂ in ) increase sulfonic acid acidity, while methyl groups (electron-donating) slightly reduce it.
  • Thermal Stability : High melting points (>250°C) are common due to strong hydrogen bonding and ionic interactions .
Functional Group Variations
  • Hydroxyl vs. Methyl: 3-Amino-4-hydroxybenzenesulfonic acid () forms stronger hydrogen bonds, increasing melting point (300°C) vs. methyl-substituted analogs.
  • Nitro Derivatives: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid () exhibits oxidative properties, making it suitable for explosives, unlike the non-oxidizing methyl analog.
  • Methoxy/Acetylamino Derivatives: Compounds like 5-(Acetylamino)-3-amino-2-methoxybenzenesulfonic acid () show enhanced lipophilicity for drug delivery, whereas methyl groups prioritize steric effects over electronic modulation.
Industrial and Pharmaceutical Relevance
  • Dyes: Orthanilic acid and 2-Amino-5-methylbenzenesulfonic acid are precursors for azo dyes . The target compound may serve similarly, with methyl groups modifying color fastness.

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